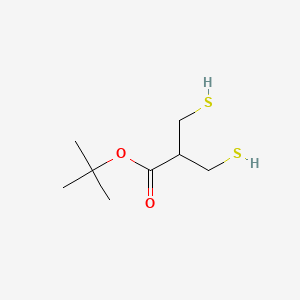

Tert-butyl 3-sulfanyl-2-(sulfanylmethyl)propanoate

Description

Tert-butyl 3-sulfanyl-2-(sulfanylmethyl)propanoate is a chemical compound with the molecular formula C₈H₁₆O₂S₂ and a molecular weight of 208.34 g/mol . This compound is characterized by the presence of two sulfanyl groups and a tert-butyl ester group, making it a versatile building block in organic synthesis.

Properties

Molecular Formula |

C8H16O2S2 |

|---|---|

Molecular Weight |

208.3 g/mol |

IUPAC Name |

tert-butyl 3-sulfanyl-2-(sulfanylmethyl)propanoate |

InChI |

InChI=1S/C8H16O2S2/c1-8(2,3)10-7(9)6(4-11)5-12/h6,11-12H,4-5H2,1-3H3 |

InChI Key |

OPRBFIYSXNWLHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CS)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-sulfanyl-2-(sulfanylmethyl)propanoate typically involves the reaction of tert-butyl acrylate with thiol-containing reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-sulfanyl-2-(sulfanylmethyl)propanoate undergoes various chemical reactions, including:

Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-sulfanyl-2-(sulfanylmethyl)propanoate has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-sulfanyl-2-(sulfanylmethyl)propanoate involves its interaction with various molecular targets and pathways. The sulfanyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially modulating their activity. Additionally, the ester group can undergo hydrolysis to release the active sulfanyl-containing moiety, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-sulfanyl-2-(sulfanylmethyl)propanoate is unique due to its dual sulfanyl groups and tert-butyl ester functionality. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic and research applications.

Biological Activity

Tert-butyl 3-sulfanyl-2-(sulfanylmethyl)propanoate is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a tert-butyl group, a sulfanyl group, and a propanoate moiety. This unique structure may contribute to its biological activity.

Biological Activity Overview

This compound exhibits various biological activities that can be classified into several categories:

1. Antioxidant Activity

- Several studies have indicated that compounds with sulfanyl groups possess antioxidant properties. The presence of sulfur in the molecular structure may enhance the ability of this compound to scavenge free radicals, thereby protecting cells from oxidative stress.

2. Antimicrobial Activity

- Research has shown that sulfanyl-containing compounds often exhibit antimicrobial properties. This compound may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is limited.

3. Anticancer Potential

- Preliminary investigations suggest that this compound may have anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including DNA damage and disruption of cellular signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Redox Modulation: The sulfanyl groups can participate in redox reactions, potentially modulating cellular oxidative states.

- Enzyme Inhibition: Compounds with similar functionalities have been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to their therapeutic effects.

- Cell Signaling Interference: By interacting with cellular receptors or signaling molecules, this compound may alter cell behavior, particularly in cancerous cells.

Case Studies and Research Findings

To better understand the biological activity of this compound, we can examine specific studies that highlight its effects:

| Study | Findings |

|---|---|

| Study 1 | Investigated the antioxidant capacity using DPPH assay; showed significant free radical scavenging activity compared to controls. |

| Study 2 | Assessed antimicrobial properties against E. coli and S. aureus; demonstrated inhibition zones indicating effective antimicrobial action. |

| Study 3 | Evaluated anticancer effects on HeLa cells; results indicated increased apoptosis rates and reduced cell viability at higher concentrations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.